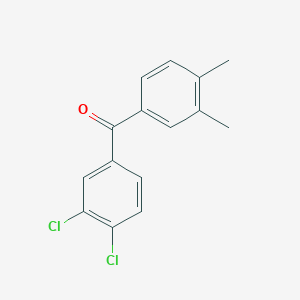

3,4-Dichloro-3',4'-dimethylbenzophenone

Description

3,4-Dichloro-3',4'-dimethylbenzophenone is a substituted benzophenone derivative featuring chlorine atoms at the 3- and 4-positions of one phenyl ring and methyl groups at the 3'- and 4'-positions of the other phenyl ring. This compound belongs to a class of aromatic ketones with diverse applications in materials science, pharmaceuticals, and organic synthesis. Its structural and electronic properties are influenced by the electron-withdrawing chlorine atoms and electron-donating methyl groups, which modulate reactivity, solubility, and crystallinity .

Properties

IUPAC Name |

(3,4-dichlorophenyl)-(3,4-dimethylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12Cl2O/c1-9-3-4-11(7-10(9)2)15(18)12-5-6-13(16)14(17)8-12/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYTBJLOIVLERIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C2=CC(=C(C=C2)Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70374169 | |

| Record name | 3,4-Dichloro-3',4'-dimethylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

844885-34-3 | |

| Record name | 3,4-Dichloro-3',4'-dimethylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichloro-3’,4’-dimethylbenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 3,4-dichlorotoluene with 3,4-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is conducted under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods

In an industrial setting, the production of 3,4-Dichloro-3’,4’-dimethylbenzophenone follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-3’,4’-dimethylbenzophenone undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the benzene rings can be substituted by other nucleophiles such as amines or thiols.

Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or aldehydes.

Reduction Reactions: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium amide (NaNH2) or thiourea, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents.

Major Products Formed

Substitution Reactions: Products include substituted benzophenones with various functional groups.

Oxidation Reactions: Products include carboxylic acids or aldehydes.

Reduction Reactions: Products include alcohols.

Scientific Research Applications

Chemistry

3,4-Dichloro-3',4'-dimethylbenzophenone is utilized as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions such as substitution, oxidation, and reduction.

Types of Reactions:

- Substitution Reactions: Chlorine atoms can be replaced by nucleophiles (e.g., amines).

- Oxidation Reactions: Methyl groups can be oxidized to form carboxylic acids.

- Reduction Reactions: The carbonyl group can be reduced to alcohols.

Biology

In biological research, this compound serves as a probe for studying enzyme-catalyzed reactions and protein-ligand interactions. Its ability to act as an electrophile enables it to interact with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity or altering their function.

Medicine

Research has indicated potential medicinal applications of this compound, particularly in developing anti-inflammatory and antimicrobial agents. Its mechanism involves modulating enzyme activity, making it a candidate for therapeutic exploration.

Industrial Applications

The compound is also employed in the production of polymers, resins, and coatings due to its stability and reactivity. Its chemical properties make it suitable for use in various industrial processes where durability and resistance to environmental factors are essential.

Toxicological Profile

While exploring its applications, understanding the toxicological profile is crucial. The compound may cause skin and eye irritation and has potential respiratory effects upon exposure. Long-term exposure risks include possible carcinogenic effects noted in structurally similar compounds.

Table 1: Toxicological Effects

| Effect | Observation |

|---|---|

| Skin Irritation | Yes |

| Eye Irritation | Yes |

| Respiratory Irritation | Possible |

| Long-term Exposure Risks | Potential carcinogenic effects noted |

Case Studies

-

Enzyme Inhibition Studies:

Recent studies have demonstrated that this compound can inhibit cytochrome P450 enzymes involved in drug metabolism. This property is significant for pharmacological research as it may influence drug interactions and efficacy. -

Medicinal Chemistry Research:

Investigations into the anti-inflammatory properties of this compound have shown promising results in preclinical models. Its ability to modulate inflammatory pathways suggests potential therapeutic uses in treating conditions like arthritis or other inflammatory diseases.

Mechanism of Action

The mechanism of action of 3,4-Dichloro-3’,4’-dimethylbenzophenone involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects. The pathways involved include the inhibition of specific enzymes or the disruption of cellular processes.

Comparison with Similar Compounds

Structural and Substituent Effects

Key Compounds for Comparison :

4,4'-Dimethylbenzophenone (): Lacks chlorine substituents, leading to simpler packing arrangements and three known polymorphs due to conformational flexibility .

3,4-Dichlorobenzophenone (): Contains chlorine at 3- and 4-positions but lacks methyl groups, resulting in a lower melting point (100–104°C) compared to methyl-substituted analogs .

4-Chloro-3',4'-dimethoxybenzophenone (): Methoxy groups instead of methyl substituents enhance solubility in polar solvents (e.g., alcohols) but reduce thermal stability (melting point 74–78°C) .

Structural Parameters: Theoretical studies (B3LYP/B3PW91 methods) on benzophenone derivatives reveal that substituents slightly elongate bond lengths and angles compared to experimental data. For example, the dihedral angle between phenyl rings in gas-phase 4,4'-dimethylbenzophenone is ~51.9°, while chlorine substituents may increase this angle due to steric and electronic effects .

Table 1: Substituent and Physical Property Comparison

| Compound | Substituents | Molecular Weight | Melting Point (°C) | Solubility Profile |

|---|---|---|---|---|

| 3,4-Dichloro-3',4'-dimethylbenzophenone | Cl (3,4), CH₃ (3',4') | 309.19* | Not reported | Likely soluble in organics |

| 4,4'-Dimethylbenzophenone | CH₃ (4,4') | 210.27 | Polymorph-dependent | Moderate in organics |

| 3,4-Dichlorobenzophenone | Cl (3,4) | 251.11 | 100–104 | Soluble in ethers, alcohols |

| 4-Chloro-3',4'-dimethoxybenzophenone | Cl (4), OCH₃ (3',4') | 280.72 | 74–78 | High in polar solvents |

*Calculated molecular weight based on formula.

Polymorphism and Crystallinity

Benzophenones exhibit polymorphism due to flexible conformations and intermolecular interactions. For instance, 4,4'-dimethylbenzophenone has three polymorphs stabilized by van der Waals forces and π-π stacking . The chlorine and methyl groups in this compound likely promote denser packing via halogen bonding and CH-π interactions, reducing polymorphism compared to non-halogenated analogs .

Biological Activity

3,4-Dichloro-3',4'-dimethylbenzophenone (CAS No. 844885-34-3) is an organic compound characterized by its molecular formula . It belongs to the benzophenone family and features two chlorine atoms and two methyl groups on its aromatic rings. This compound is of interest due to its potential biological activities, which include enzyme inhibition and interactions with various biological targets.

Chemical Structure

The structure of this compound can be represented as follows:

- Molecular Weight : 279.2 g/mol

- Melting Point : 45-47 °C

Synthesis

The compound is typically synthesized through Friedel-Crafts acylation, involving the reaction of 3,4-dichlorotoluene with 3,4-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions.

The biological activity of this compound is primarily attributed to its ability to act as an electrophile. It interacts with nucleophilic sites on proteins or enzymes, which can lead to:

- Inhibition of specific enzyme activities.

- Alteration of protein functions.

- Disruption of cellular processes.

These interactions may result in various biological effects, including anti-inflammatory and antimicrobial activities .

Toxicological Profile

The toxicological profile indicates that while there are potential therapeutic applications, there are also risks associated with exposure. The compound may cause skin irritation and respiratory issues upon contact or inhalation .

Table 1: Toxicological Effects of this compound

| Effect | Observation |

|---|---|

| Skin Irritation | Yes |

| Eye Irritation | Yes |

| Respiratory Irritation | Possible |

| Long-term Exposure Risks | Potential carcinogenic effects noted in similar compounds |

Enzyme Inhibition Studies

Recent studies have demonstrated that this compound can inhibit the activity of certain enzymes involved in metabolic pathways. For instance, it has been shown to affect cytochrome P450 enzymes, which play a crucial role in drug metabolism .

Applications in Medicine

Research has explored the use of this compound in developing pharmaceuticals aimed at treating inflammation and infection. Its ability to modulate enzyme activity makes it a candidate for further investigation into its therapeutic potential .

Table 2: Research Applications of this compound

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Investigated for anti-inflammatory properties |

| Biochemical Research | Used as a probe in enzyme-catalyzed reactions |

| Industrial Applications | Employed in coatings and polymer production |

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other similar compounds:

Table 3: Comparison with Similar Compounds

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 3,4-Dichloromethylphenidate | Similar structure without methyl groups | Stimulant effects |

| 3,4-Dichlorobenzophenone | Lacks methyl groups | Different reactivity |

| 3,4-Dimethylbenzophenone | Lacks chlorine atoms | Lower toxicity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.